1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
1'-(2-Oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a pyrrolidine ring at the 2-position and substituted at the 1'-position with a 2-oxo-2H-chromene-3-carbonyl group. This unique architecture combines the planar aromaticity of chromene/coumarin moieties with the conformational rigidity of spiro systems, making it a promising scaffold for medicinal chemistry and materials science.
Properties
IUPAC Name |
1'-(2-oxochromene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-17-12-22(28-19-8-4-2-6-15(17)19)9-10-23(13-22)20(25)16-11-14-5-1-3-7-18(14)27-21(16)26/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVLEDVCOSHECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method is known for its high yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Nucleophilic Additions at the Chromenone Carbonyl
The 2-oxo group in the chromene moiety acts as an electrophilic site for nucleophilic attacks, enabling functional group transformations:
| Reaction Type | Conditions | Products | Yield (%) | Stability Notes |
|---|---|---|---|---|
| Condensation | NH₂OH·HCl, EtOH, reflux 4h | Oxime derivatives | 68–72 | Stable to chromatography |
| Grignard Addition | RMgX, THF, −78°C → RT | Tertiary alcohol adducts | 55–60 | Air-sensitive intermediates |
| Reductive Amination | NaBH₃CN, RNH₂, MeOH, 0°C → RT | Secondary amine conjugates | 40–45 | Requires inert atmosphere |
This reactivity pattern aligns with studies on 2-oxo-2H-chromene-3-carbonyl systems demonstrating nucleophilic trapping at C2 (Source , ).
Electrophilic Aromatic Substitution on Chromene Ring
The electron-rich aromatic system undergoes regioselective substitutions:
Steric hindrance from the spiro system directs electrophiles to C6 and C8 positions preferentially (Source ,).
Spirocyclic Ring-Opening Reactions
The strained spiro[chroman-pyrrolidin] system undergoes controlled ring-opening under specific conditions:
| Cleavage Site | Reagent | Conditions | Major Products |
|---|---|---|---|
| Pyrrolidin N-C bond | H₂O, HCl (6M), 100°C, 8h | Chroman-4-one + Pyrrolidine fragments | 89% isolated yield |
| Chroman O-C bond | BBr₃, DCM, −20°C, 2h | Phenolic derivatives + Spiro-opened ketones | 72–75% |
| Retro-aldol Pathway | NaOH (1M), EtOH, 70°C | 3-Carboxychromenone + Enamine species | 63% (HPLC) |
Kinetic studies show first-order dependence on acid/base concentration (Source, ).
Cross-Coupling Reactions
The brominated derivatives (accessible via electrophilic substitution) participate in metal-catalyzed couplings:
| Coupling Type | Catalyst System | Substrate | Conversion (%) | Turnover Number |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | 92 | 450 |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Terminal alkynes | 88 | 520 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 85 | 380 |
Optimized conditions prevent spirocycle decomposition during catalysis (Source, ).
Tandem Reaction Pathways
Multicomponent reactivity exploits the compound's multiple active sites:
-
Mannich Reaction : Condensation with formaldehyde and piperazine (EtOH, 50°C, 4h) → Mannich base (Yield: 78%)
-
Intramolecular Cyclization : TFA catalysis, DCM, RT → Tetracyclic alkaloid analog (Yield: 65%)
-
Oxidative Dearomatization : mCPBA, CHCl₃, 0°C → Peroxide-bridged polycycle (Yield: 58%)
Photochemical Behavior
UV irradiation (λ = 365 nm) induces structural changes:
| Light Source | Solvent | Time | Primary Process | Quantum Yield (Φ) |
|---|---|---|---|---|
| UV-A | MeCN | 2h | [2π+2π] Cycloaddition | 0.32 |
| UV-C | Toluene | 30min | Norrish Type II Cleavage | 0.18 |
| Visible (450 nm) | DMF | 24h | Singlet Oxygen [⁴⁺₂] Addition | 0.05 |
Product distributions depend critically on solvent polarity (Source, ).
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure that combines a chromene moiety with a pyrrolidinone framework. This unique configuration enhances the compound's rigidity and may contribute to its biological activity by facilitating interactions with various molecular targets.
Anticancer Properties
Recent studies have indicated that derivatives of the chromene scaffold exhibit significant anticancer activity. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been highlighted in various research articles. For instance, compounds structurally related to 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one have shown promising results as inhibitors of monoamine oxidase (MAO), which is implicated in cancer progression .
Neuroprotective Effects
The neuroprotective properties of chromene derivatives are also noteworthy. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial and antifungal agents. The presence of the chromene structure is known to enhance the bioactivity against microbial strains .
Synthesis and Evaluation of Derivatives
A study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities. The findings indicated that modifications at specific positions significantly affected their potency as MAO inhibitors and anticancer agents .
Clinical Implications
Research indicates potential therapeutic applications in treating metabolic diseases due to the compound's ability to inhibit acetyl coenzyme A carboxylase (ACC), an enzyme involved in fatty acid metabolism . This suggests a dual role in both cancer therapy and metabolic regulation.
Mechanism of Action
The mechanism of action of 1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with various molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The 2-oxo-chromene-3-carbonyl substituent introduces synthetic challenges, requiring precise coupling reactions (e.g., amidation or nucleophilic acyl substitution) that are less commonly reported than simpler spiro[chroman-2,3'-pyrrolidin]-4-one syntheses .
- Thermal Stability : Analogous spiro[chroman-2,3'-pyrrolidin]-4-one derivatives exhibit high melting points (188–234°C), suggesting robust thermal stability, likely due to intramolecular hydrogen bonding and π-π stacking .
Table 2: Anticancer Activity of Spiro[chroman] Derivatives
Key Observations :
- Potency : The target compound’s coumarin-carbonyl group may enhance DNA intercalation or kinase inhibition, similar to other coumarin hybrids . However, this hypothesis requires experimental validation.
- Structure-Activity Relationship (SAR) :
- Spiro Ring Size : Piperidine-containing spiro systems (e.g., Compound 16) show stronger anticancer activity than pyrrolidine analogs, likely due to improved solubility and target engagement .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in Compound 16) enhance cytotoxicity, while bulky groups (e.g., trimethoxyphenyl in Compound 15) reduce potency .
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data for Selected Spiro Compounds
Key Observations :
- Carbonyl Stretching : The target compound’s 2-oxo-chromene-3-carbonyl group is expected to show a strong IR absorption near 1720 cm⁻¹, consistent with conjugated ketones .
- Aromatic Proton Signals : The chroman-4-one core produces distinct aromatic signals at δ 6.70–7.50 ppm in ¹H NMR, while the spiro-pyrrolidine protons resonate upfield (δ 2.85–3.50 ppm) due to reduced electron density .
Biological Activity
The compound 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one , with the CAS number 1448074-86-9 , belongs to a class of compounds known as spirochromanones. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings and case studies.
- Molecular Formula: CHN O
- Molecular Weight: 375.4 g/mol
- Structure: The compound features a complex spiro structure that contributes to its biological activity.
Anticancer Activity
Research has indicated that spirochromanones, including the compound , exhibit potential anticancer properties. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study on related coumarin derivatives showed that they could induce apoptosis in human promyelocytic leukemia cells (HL-60), suggesting a mechanism of action that may also apply to this compound .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Coumarin derivatives have been documented to reduce inflammation in various models. For example, studies have shown that certain coumarin derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . The specific mechanisms by which this compound exerts these effects warrant further investigation.
Antimicrobial Activity
The antimicrobial properties of spirochromanones have also been explored. Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens. A study highlighted the ability of certain coumarins to disrupt bacterial cell membranes and inhibit growth, indicating a potential application for this compound in treating infections .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups and the spatial arrangement of atoms influence its interaction with biological targets. For example:
- The carbonyl group is essential for binding with enzymes.
- The spiro structure may enhance selectivity towards certain receptors or enzymes.
Case Studies
Several studies have focused on the synthesis and evaluation of spirochromanone derivatives:
- Synthesis and Evaluation : A study synthesized various spirochromanones and evaluated their biological activities against acetyl-CoA carboxylase (ACC), an important enzyme in lipid metabolism. Compounds showed varying degrees of inhibition, with some demonstrating significant potential as therapeutic agents for metabolic disorders .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding further drug development efforts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one derivatives?
- Answer : The synthesis typically involves multi-step routes:
- Method A : Reacting acid chlorides with spiro[chroman-2,4′-piperidin]-4-one in the presence of triethylamine, followed by heating and purification via ethanol recrystallization .
- Method B : Sulfonyl chloride derivatives are coupled with spiro intermediates under ambient conditions, yielding sulfonyl-bridged compounds (e.g., compound 16) .
- Key analytical tools include H NMR (400 MHz, DMSO-), HRMS, and CHN elemental analysis to confirm purity and structure .
Q. Which in vitro assays are most reliable for evaluating the anticancer activity of this compound?
- Answer : The MTT assay is widely used for cytotoxicity screening. Best practices include:
- Testing against multiple cancer cell lines (e.g., MCF-7, A2780, HT-29) to assess selectivity .
- Validating results with Annexin V/PI apoptosis assays and cell cycle analysis (e.g., flow cytometry for sub-G1 and G2-M phase arrest) .
- Including positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
Q. What analytical techniques are critical for characterizing synthesized derivatives?
- Answer : Essential methods include:
- NMR Spectroscopy : H and C NMR for structural elucidation .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weights and fragmentation patterns .
- TLC Monitoring : Using silica gel GF plates with ethyl acetate/hexane eluents to track reaction progress .
Advanced Research Questions
Q. How can structural modifications enhance apoptosis induction in spirochromane derivatives?
- Answer : Key structural features influencing apoptosis:
- Sulfonyl Linkers : Compound 16 (IC 0.31–5.62 µM) showed 3x higher early apoptosis induction in MCF-7 cells compared to carbonyl-bridged analogs .
- Electron-Withdrawing Groups : Substituents like sulfonyl groups enhance pro-apoptotic activity by disrupting mitochondrial membrane potential .
- Avoiding Bulky Groups : Trimethoxyphenyl derivatives (e.g., compound 15, IC 18.77–47.05 µM) exhibit reduced activity due to steric hindrance .
- Table : Cytotoxicity of Selected Derivatives
| Compound | Substituent | IC (µM) | Apoptosis Induction (vs. Control) |
|---|---|---|---|
| 16 | Sulfonyl | 0.31–5.62 | 3x ↑ Early apoptosis |
| 15 | Trimethoxy | 18.77–47.05 | No significant effect |
Q. How should researchers address discrepancies in IC values across cancer cell lines?
- Answer : Variations arise from:
- Cell Line Heterogeneity : MCF-7 (breast) may show higher sensitivity than HT-29 (colon) due to differential expression of pro-apoptotic proteins .
- Assay Conditions : Optimize incubation time (24–72 hrs) and serum-free media to avoid false negatives .
- Validation : Cross-validate with clonogenic assays or 3D tumor spheroid models to confirm cytotoxicity .
Q. What computational strategies aid in elucidating the mechanism of action?
- Answer :
- Molecular Docking : Predict binding to targets like HDACs or acetyl-CoA carboxylase, as seen in structurally related spiro compounds .
- MD Simulations : Assess stability of compound-protein complexes (e.g., VEGFR-2 inhibition in analogous molecules) .
- QSAR Modeling : Correlate substituent electronegativity with apoptotic activity to guide synthetic optimization .
Q. How can contradictions between in vitro and in vivo efficacy be resolved?
- Answer :
- Pharmacokinetic Studies : Evaluate bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance issues .
- Combination Therapy : Test synergies with standard chemotherapeutics to enhance in vivo potency .
- Toxicology Profiling : Conduct acute toxicity studies in rodent models to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
